H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt
Description
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is a synthetic tripeptide chloromethylketone inhibitor. Its structure features a tyrosine (Tyr) residue at the N-terminus, followed by proline (Pro) and arginine (Arg), with a reactive chloromethylketone group at the C-terminus. The trifluoroacetate (TFA) salt enhances solubility for experimental use. This compound is designed to irreversibly inhibit serine proteases by forming a covalent bond with the active site, making it valuable in biochemical and pharmacological research .
Properties
Molecular Formula |
C21H31ClN6O4 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31ClN6O4/c22-12-18(30)16(3-1-9-26-21(24)25)27-19(31)17-4-2-10-28(17)20(32)15(23)11-13-5-7-14(29)8-6-13/h5-8,15-17,29H,1-4,9-12,23H2,(H,27,31)(H4,24,25,26) |
InChI Key |
YHBCRLLVTTVQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The peptide chain is synthesized on a resin using standard SPPS protocols. For H-D-Tyr-Pro-Arg:
-
Resin Activation : A chlorotrityl chloride resin or Wang resin is used for C-terminal acid attachment.
-
Coupling Reactions :
-
D-Tyrosine : Introduced first, followed by proline and arginine.
-
Protecting Groups : Fmoc for amino acids; Boc or Pbf for arginine side chains to prevent undesired reactions.
-
Coupling Agents : HATU or HBTU with DIEA as a base.
-
Example Reaction Scheme :
Chloromethyl Ketone Functionalization
The C-terminal carboxylic acid is converted to a chloromethyl ketone:
-
Activation : The carboxylic acid is activated to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride).
-
Nucleophilic Addition : Reaction with chloromethylamine or a chloroacetyl group to form the chloromethyl ketone.
Critical Parameters :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Activation | SOCl₂ | RT, 2 hours | 85–90% |
| Chloromethyl Ketone Formation | ClCH₂NH₂ | 0°C, 12 hours | 70–75% |
Optimization of Inhibitor Activity
Structural modifications to the peptide backbone and chloromethyl ketone group significantly influence binding affinity. Key findings from analogous inhibitors (e.g., furin and thrombin inhibitors) include:
Amino Acid Substitutions
| Position | Residue | Impact on K<sub>i</sub> | Source |
|---|---|---|---|
| P1 (Arg) | D-Arg | Enhanced binding (K<sub>i</sub> = 0.81 nM) | |
| P3 (Pro) | Pro | Improved stability and affinity vs. Val |
Data adapted from furin inhibitor studies.
Purification and Characterization
Affinity Chromatography
Used to isolate active inhibitors, as demonstrated in furin purification:
-
Matrix : Biotinylated peptide linked to streptavidin-Sepharose.
-
Elution : Competitive ligands or low-pH buffers.
Analytical Techniques
| Method | Purpose | Result |
|---|---|---|
| HPLC | Purity assessment | >95% purity |
| Mass Spectrometry | Confirm molecular weight (C₂₁H₃₁ClN₆O₄) | Observed m/z = 466.96 |
Challenges and Solutions
-
Racemization : Minimized by using Fmoc chemistry and avoiding harsh deprotection conditions.
-
Side Reactions : Arginine’s guanidino group requires Pbf protection during synthesis.
Data Tables
Table 1: Comparative Inhibitor Activities
| Inhibitor Sequence | K<sub>i</sub> (nM) |
|---|---|
| Phac-Arg-Val-Arg-4-Amba | 0.81 |
| Biotin-Adoa-Arg-Pro-Arg-4-Amba | 38.3 |
| H-D-Tyr-Pro-Arg-CMK | Not reported |
Table 2: Synthetic Yields for Key Steps
| Step | Reagent | Yield (%) |
|---|---|---|
| D-Tyr Coupling | Fmoc-D-Tyr-OH | 90 |
| Chloromethyl Ketone Formation | ClCH₂NH₂ | 75 |
| Trifluoroacetate Salt Formation | TFA | 95 |
Chemical Reactions Analysis
Types of Reactions
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The arginine residue can be reduced under specific conditions.
Substitution: The chloromethylketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide fragments.
Substitution: Substituted peptide derivatives.
Scientific Research Applications
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is utilized in various scientific research fields:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in enzyme inhibition studies, particularly for proteases.
Medicine: Investigated for its potential therapeutic applications in inhibiting specific enzymes involved in disease processes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of proteases. The chloromethylketone group forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition. This mechanism is crucial for studying enzyme function and developing inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
H-D-Phe-Pro-Arg-chloromethylketone Trifluoroacetate Salt
- Structural Difference : Replaces Tyr with phenylalanine (Phe), removing the hydroxyl group.
- Molecular Formula : C${21}$H${31}$ClN$6$O$3$·C$2$HF$3$O$_2$
- Molecular Weight : 450.96 (free base) + TFA counterion .
- Physicochemical Properties :
- Biological Activity: Inhibits tissue-type plasminogen activator (rt-PA), critical in thrombolytic therapy research. It blocks fibrin degradation and rt-PA binding to plasma inhibitors .
H-D-Pro-Phe-Arg-chloromethylketone Trifluoroacetate Salt
- Structural Difference : Altered sequence (Pro-Phe-Arg vs. Tyr-Pro-Arg).
- Molecular Formula : C${21}$H${31}$ClN$6$O$3$·C$2$HF$3$O$_2$ (same as H-D-Phe-Pro-Arg variant) .
- Physicochemical Properties :
- Biological Activity: Limited data, but sequence inversion may alter protease specificity.
Z-Gly-Pro-Arg-chloromethylketone Derivatives
Physicochemical and Functional Comparison
| Property | H-D-Tyr-Pro-Arg-chloromethylketone TFA | H-D-Phe-Pro-Arg-chloromethylketone TFA | H-D-Pro-Phe-Arg-chloromethylketone TFA |
|---|---|---|---|
| Molecular Weight | ~550 (estimated) | 450.96 + TFA | 450.96 + TFA |
| LogP | ~1.5 (predicted lower due to Tyr-OH) | 2.32 | 2.32 |
| PSA (Ų) | ~160 (higher due to Tyr-OH) | 149.2 | 149.2 |
| Key Residue | Tyr (hydrophilic) | Phe (hydrophobic) | Phe (hydrophobic) |
| Primary Target | Proteases with polar active sites | rt-PA | Undetermined |
Research Findings
- H-D-Phe-Pro-Arg-chloromethylketone :
- H-D-Tyr-Pro-Arg-chloromethylketone :
- Sequence Sensitivity :
- H-D-Pro-Phe-Arg’s inverted sequence may reduce rt-PA affinity compared to H-D-Phe-Pro-Arg, highlighting sequence-dependent activity .
Biological Activity
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is a synthetic peptide compound with significant biological activity, particularly as an inhibitor of proteases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- CAS Number : 98833-79-5
- Molecular Formula : C21H31ClN6O4·C2HF3O
- Molecular Weight : Approximately 580.99 g/mol
The compound features a unique structure that includes the amino acids tyrosine , proline , and arginine , along with a chloromethylketone moiety that is crucial for its biological activity.
The primary mechanism by which this compound exerts its biological effects is through the irreversible inhibition of proteases . The chloromethylketone group forms a covalent bond with the active site of target enzymes, thereby blocking their activity. This action is particularly relevant in the context of diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.
Biological Activities
-
Protease Inhibition :
- The compound has been shown to inhibit various proteases, including thrombin and furin, which are involved in critical biological processes such as blood coagulation and protein processing .
- Inhibition constants (K_i) for H-D-Tyr-Pro-Arg-chloromethylketone against thrombin have been reported in the low nanomolar range, indicating high potency .
- Therapeutic Potential :
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| H-D-Pro-Phe-Arg-chloromethylketone trifluoroacetate | Contains phenylalanine instead of tyrosine | Used as an antivenom for snakebites |
| H-D-Lys-Pro-Arg-chloromethylketone trifluoroacetate | Incorporates lysine, altering charge properties | Potentially different protease specificity |
| H-D-Ala-Pro-Arg-chloromethylketone trifluoroacetate | Features alanine, affecting hydrophobic interactions | May exhibit distinct biological activities |
This comparison highlights how variations in amino acid composition can influence the biological activities and applications of peptide compounds.
Case Studies and Research Findings
Research has demonstrated the efficacy of H-D-Tyr-Pro-Arg-chloromethylketone in various experimental settings:
- Inhibition Studies : In vitro studies using enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) have quantitatively assessed the binding affinity of this compound to target proteases, confirming its role as a potent inhibitor.
- Therapeutic Applications : Investigations into the use of this compound in animal models have shown promising results in reducing inflammation and tumor growth by modulating protease activity .
Q & A
Q. What are the recommended methods for purifying H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt?
- Methodological Answer: Purification typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using gradients of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA). This ensures separation of the target peptide from truncated sequences or byproducts. Purity ≥95% (HPLC) is standard, as validated in similar trifluoroacetate-containing peptides . Post-purification, lyophilization is recommended to remove residual solvents.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store lyophilized powder at -20°C in airtight, light-protected containers to prevent degradation. The trifluoroacetate counterion enhances solubility in aqueous buffers but may hydrolyze under prolonged exposure to moisture. Reconstitution should use cold, deionized water or pH-stable buffers (e.g., PBS). Avoid repeated freeze-thaw cycles, as this can destabilize the chloromethylketone group .
Q. What analytical techniques confirm the compound’s purity and structural integrity?
- Methodological Answer:
- Mass Spectrometry (MS): MALDI-TOF or ESI-MS verifies molecular weight (e.g., calculated vs. observed m/z). For example, a deviation >0.1% suggests impurities or incomplete synthesis .
- NMR Spectroscopy: 1H/13C NMR confirms the presence of the chloromethylketone moiety (δ ~4.0 ppm for CH2Cl) and aromatic Tyr residues .
- HPLC: Retention time consistency and peak symmetry (asymmetry factor <1.5) ensure batch-to-batch reproducibility .
Advanced Research Questions
Q. How can researchers determine the inhibitory kinetics and mechanism of action of this compound?
- Methodological Answer:
- Time-Dependent Inactivation: Pre-incubate the inhibitor with the target protease (e.g., trypsin-like enzymes) and measure residual activity using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). Irreversible inhibition (chloromethylketone mechanism) shows no activity recovery after dialysis .
- Kinetic Parameters: Calculate the inactivation rate constant () and inhibitor concentration for half-maximal inactivation () using progress curve analysis. Compare with reversible inhibitors to confirm covalent binding .
Q. What strategies mitigate interference from trifluoroacetate counterions in biological assays?
- Methodological Answer:
- Dialysis or Desalting: Use centrifugal filters (3–10 kDa MWCO) to remove excess TFA, which can acidify buffers or inhibit cellular processes. Post-dialysis, adjust pH to 7.4 with NaOH .
- Control Experiments: Include a TFA-only control (matching the concentration in the inhibitor solution) to isolate its effects on enzyme activity or cell viability. Environmental studies note TFA’s persistence, but lab-grade removal is achievable .
Q. How to address discrepancies in inhibitory potency reported across studies?
- Methodological Answer:
- Assay Conditions: Standardize pH (optimal range 7.5–8.0 for trypsin-like proteases), ionic strength, and reducing agents (e.g., DTT may inactivate chloromethylketones) .
- Enzyme Source: Variability in enzyme isoforms or purity (e.g., recombinant vs. tissue-derived) can alter inhibition kinetics. Validate with a reference inhibitor (e.g., TLCK) .
- Data Normalization: Express activity as % residual activity relative to inhibitor-free controls, accounting for batch-specific TFA content .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
